molecular formula C10H8N2O3 B1440845 Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate CAS No. 1124194-67-7

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Cat. No.: B1440845
CAS No.: 1124194-67-7
M. Wt: 204.18 g/mol
InChI Key: IBMIAKGHPSCWCZ-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Derivatives

Naphthyridine derivatives represent a crucial class of nitrogen-containing heterocyclic compounds that have garnered substantial attention from researchers across multiple fields of medicinal chemistry and drug discovery. These compounds are characterized by a fused bicyclic system containing two pyridine rings, with nitrogen atoms positioned at various locations within the structure. The diazanaphthalene family, of which naphthyridines are a subset, consists of compounds with the molecular formula C₈H₆N₂, where two carbon atoms in the naphthalene structure have been replaced with nitrogen atoms. This structural modification imparts unique chemical and biological properties that distinguish naphthyridines from their purely aromatic counterparts.

The versatility of naphthyridine scaffolds stems from their ability to exhibit a remarkable breadth of biological activities. Research has demonstrated that these compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Beyond these fundamental therapeutic applications, naphthyridine derivatives have shown significant potential in treating neurological disorders, including Alzheimer disease, multiple sclerosis, and depression. The broad spectrum of activities has been attributed to the unique electronic properties of the naphthyridine core, which allows for diverse interactions with biological targets.

Recent comprehensive reviews have highlighted the extensive scope of biological activities exhibited by naphthyridine derivatives. These include anti-osteoporotic activity as alpha-v-beta-3 antagonists, anti-allergic properties, antimalarial activity, gastric antisecretory effects, bronchodilator function, anticonvulsant activity, anti-hypertensive properties, and platelet aggregation inhibition. Additionally, naphthyridines have demonstrated antioxidant capabilities, epidermal growth factor receptor inhibition, protein kinase inhibition, and various other pharmacologically relevant activities.

The structural diversity within the naphthyridine family is exemplified by the existence of six distinct positional isomers, differentiated by the locations of the nitrogen atoms within the bicyclic framework. These isomers include 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. Each isomer presents unique chemical properties and biological activity profiles, contributing to the overall versatility of this compound class.

Naphthyridine Isomer CAS Registry Number Subgroup Classification Melting Point Range
1,5-naphthyridine 254-79-5 Naphthyridine Variable
1,6-naphthyridine 253-72-5 Naphthyridine <40°C
1,7-naphthyridine 253-69-0 Naphthyridine Variable
1,8-naphthyridine 254-60-4 Naphthyridine Variable
2,6-naphthyridine 253-50-9 Naphthyridine 114-115°C
2,7-naphthyridine 253-45-2 Naphthyridine Variable

Historical Context and Development of 1,7-Naphthyridine Systems

The historical development of 1,7-naphthyridine chemistry traces back to the early twentieth century, when foundational work established the synthetic methodologies that would define this field for decades to come. The first successful synthesis of naphthyridine derivatives was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis method to 3-aminopyridine substrates, leading to the preparation of 1,5-naphthyridine compounds. This pioneering work established the fundamental approach that would be refined and expanded upon by subsequent researchers.

The evolution of 1,7-naphthyridine synthesis has been marked by continuous refinement of established methodologies and the development of novel synthetic approaches. Traditional synthetic routes have relied heavily on quinoline and pyridine backbones, with several common synthetic pathways being extensively explored and documented in the literature. The Skraup reaction, originally developed for quinoline synthesis, has been particularly influential in 1,7-naphthyridine chemistry, though its application to aminopyridine substrates often required significant modifications to achieve acceptable yields and selectivity.

Modern synthetic approaches to 1,7-naphthyridine systems have incorporated advanced methodologies including microwave-assisted synthesis, which has demonstrated significant advantages in terms of reaction efficiency and environmental sustainability. Recent research has shown that microwave-promoted synthetic methods can provide excellent yields and high purity products under environmentally benign conditions. These developments represent a significant advancement from conventional heating methods, offering enhanced reaction rates, improved product yields, and adherence to green chemistry principles.

The synthetic versatility of 1,7-naphthyridine systems has been further expanded through the development of cross-coupling reactions followed by cyclization processes. These methodologies have enabled the preparation of highly substituted derivatives with enhanced biological activity profiles. Contemporary research has also focused on the development of rapid synthesis methods for highly substituted naphthyridine derivatives, with particular emphasis on tandem reaction sequences that can access complex structures in a single operational sequence.

One significant advancement in 1,7-naphthyridine chemistry has been the recognition of these compounds as selective Tumor Progression Loci-2 kinase inhibitors, making them attractive targets for the treatment of rheumatoid arthritis. This therapeutic application has driven considerable research interest in developing more efficient synthetic methodologies and exploring structure-activity relationships within this compound class.

The development of 1,7-naphthyridine systems has also been influenced by their demonstrated antiparasitic activities and potential as novel therapeutic antitumor agents. These biological activities have provided additional impetus for synthetic method development and have highlighted the importance of understanding the relationship between structural modifications and biological activity.

Historical Milestone Year Key Development Research Impact
First Naphthyridine Synthesis 1927 Brobansky and Sucharda adapt Skraup synthesis Established foundational methodology
Microwave-Assisted Synthesis 2000s Introduction of microwave technology Enhanced efficiency and green chemistry
Cross-Coupling Methodologies 2010s Development of Pd-catalyzed approaches Improved structural diversity
Therapeutic Target Identification Recent Recognition as kinase inhibitors Expanded medicinal chemistry applications

Brief Overview of Methyl 2-Hydroxy-1,7-Naphthyridine-3-Carboxylate

This compound represents a structurally sophisticated derivative of the 1,7-naphthyridine family, characterized by the presence of both hydroxyl and carboxylate ester functional groups attached to the heterocyclic core. This compound, bearing the Chemical Abstracts Service registry number 1124194-67-7, possesses the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 grams per mole. The structural complexity of this compound arises from the strategic positioning of functional groups that may contribute to enhanced biological activity and improved pharmacological properties.

The chemical structure of this compound features a hydroxyl group at the 2-position and a methyl carboxylate group at the 3-position of the 1,7-naphthyridine ring system. This substitution pattern is particularly significant because it introduces both electron-donating and electron-withdrawing groups in proximate positions, potentially modulating the electronic properties of the heterocyclic system and influencing its biological activity profile. The presence of the carboxylate ester functionality also provides opportunities for further chemical modification through hydrolysis or transesterification reactions.

The synthesis and characterization of this compound has been facilitated by modern analytical techniques, with the compound being available commercially with purity levels typically exceeding 95%. The compound is commonly stored under controlled conditions at temperatures between 2-8°C to maintain its stability and integrity. The molecular structure has been extensively characterized using various spectroscopic methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Current research applications of this compound are primarily focused on its utility as a building block for heterocyclic synthesis and its potential role in medicinal chemistry research. The compound serves as an important intermediate in the synthesis of more complex naphthyridine derivatives and has been utilized in the development of novel pharmaceutical agents. Its structural features make it particularly suitable for incorporation into drug discovery programs targeting various therapeutic areas.

The chemical properties of this compound are consistent with those expected for a substituted naphthyridine derivative containing both hydroxyl and ester functionalities. The compound exhibits characteristics typical of aromatic heterocycles, including aromatic stability and the ability to participate in electrophilic and nucleophilic substitution reactions. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities, which may influence both its physical properties and biological activity.

Chemical Property Value Method of Determination
Molecular Formula C₁₀H₈N₂O₃ Elemental Analysis
Molecular Weight 204.18 g/mol Mass Spectrometry
CAS Registry Number 1124194-67-7 Chemical Abstracts Service
Storage Temperature 2-8°C Standard Protocol
Typical Purity >95% High Performance Liquid Chromatography
Physical State Solid Visual Observation

Properties

IUPAC Name

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIAKGHPSCWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676354
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124194-67-7
Record name Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis from Precursors

The primary route to methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the construction of the naphthyridine ring system followed by selective hydroxylation and esterification at the 2- and 3-positions, respectively.

  • Starting Materials: Pyridine derivatives or related nitrogen-containing heterocycles are used as the base scaffold.
  • Key Reaction Steps:
    • Formation of the naphthyridine ring via cyclization reactions.
    • Introduction of the carboxylate group at position 3 through carboxylation or esterification.
    • Hydroxylation at position 2 to yield the hydroxy derivative.

While exact stepwise protocols for this compound are less commonly detailed in open literature, analogous procedures for related naphthyridine carboxylates provide insight into the synthetic approach.

Conversion from Methyl 2-Chloro-1,7-Naphthyridine-3-Carboxylate

A well-documented preparation method involves the synthesis of methyl 2-chloro-1,7-naphthyridine-3-carboxylate followed by substitution to introduce the hydroxy group at position 2.

Synthesis of Methyl 2-Chloro-1,7-Naphthyridine-3-Carboxylate

  • Procedure:
    • This compound (500 mg, 2.45 mmol) is reacted with phosphoryl trichloride (POCl3) at 120 °C for 5 hours.
    • After reaction completion, the mixture is concentrated under vacuum.
    • The aqueous phase is quenched with water and extracted with ethyl acetate.
    • Organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
    • The crude product is purified by flash chromatography using silica gel with a gradient of 0-50% ethyl acetate in petroleum ether.
  • Yield: 92%
  • Physical State: Yellow solid
  • Reference: Patent WO2020/243459, Paragraph 0746

This chlorinated intermediate is crucial as it can be further transformed to the hydroxy derivative.

Hydrolysis to this compound

  • The chloro group at position 2 can be substituted by hydroxy via nucleophilic aromatic substitution under basic or hydrolytic conditions.
  • Typical conditions involve refluxing the chloro compound with aqueous base or hydroxide sources to yield the hydroxy compound.
  • This step is often optimized to maximize yield and purity.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 This compound POCl3, 120 °C, 5 h Methyl 2-chloro-1,7-naphthyridine-3-carboxylate 92 WO2020/243459
2 Methyl 2-chloro-1,7-naphthyridine-3-carboxylate Hydrolysis with aqueous base This compound Not specified Inferred from
3 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid Alkyl halide, KOH, EtOH/H2O, reflux Alkylated naphthyridine carboxylates 70-85 US3590036A

Research Findings and Notes

  • The conversion of hydroxy to chloro derivatives using phosphoryl trichloride is efficient and yields high purity intermediates.
  • Hydrolysis of chloro intermediates under controlled conditions provides the target hydroxy compound.
  • Alkylation reactions on related naphthyridine carboxylates demonstrate the versatility of the scaffold for further derivatization.
  • The choice of solvent, temperature, and reaction time are critical parameters influencing yield and purity.
  • Purification commonly involves silica gel chromatography with ethyl acetate/petroleum ether gradients.

Additional Considerations

  • The positional isomerism of naphthyridines (1,7- vs. 1,8-) affects the reactivity and preparation methods, requiring tailored approaches.
  • The literature on 1,7-naphthyridine derivatives is less extensive than for 1,8-naphthyridines, thus some methods are adapted from closely related systems.
  • Safety precautions should be observed when handling phosphoryl trichloride and other reactive reagents.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate serves as a precursor in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations (oxidation, reduction, substitution) makes it valuable for creating diverse chemical entities .

Biology

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to its interactions with biological macromolecules. It can modulate enzymatic activity, impacting metabolic pathways .

Medicine

  • Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities. Studies indicate that naphthyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . For example:
    • Anticancer Activity : Naphthyridine derivatives have shown potential in targeting cancer cell proliferation pathways.
    • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Industry

  • Material Development : this compound is utilized in developing materials with specific electronic and photophysical properties. Its application in organic electronics and photonic devices is being explored due to its favorable electronic characteristics .

Data Tables

Application AreaSpecific UseKey Findings
ChemistrySynthesis Building BlockServes as a precursor for complex heterocycles
BiologyEnzyme InhibitionModulates enzyme activity affecting metabolic pathways
MedicineAnticancer/Anti-inflammatoryExhibits potential anticancer activity; inhibits inflammatory cytokines
IndustryMaterial DevelopmentUsed in organic electronics for enhanced electronic properties

Case Studies

  • Enzyme Inhibition Study : A study highlighted the compound's interaction with the PIP4K2A kinase, demonstrating significant inhibition at low concentrations (IC50 = 16 nM). This suggests potential use in therapeutic strategies for diseases involving dysregulated kinase activity .
  • Anticancer Activity Assessment : Research on various naphthyridine derivatives revealed their capacity to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
  • Material Science Application : Investigations into the photophysical properties of this compound indicated its suitability for applications in organic light-emitting diodes (OLEDs), showcasing its potential in advancing electronic materials technology .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This mechanism is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The structural comparison focuses on two closely related compounds from crystallographic studies:

(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

(±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

Key Differences:
Feature Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (±)-cis-ethyl 1,6-naphthyridine derivative (±)-trans-ethyl pyrrolo-pyridine derivative
Ring System Aromatic 1,7-naphthyridine Saturated decahydro-1,6-naphthyridine Partially saturated octahydro-pyrrolopyridine
Substituents -OH (C2), -COOCH₃ (C3) -S (C2), -COOCH₂CH₃ (C6) -O (C2), -COOCH₂CH₃ (C5)
Hydrogenation Fully aromatic Fully saturated (10-membered ring) Partially saturated (8-membered ring)
Ester Group Methyl ester Ethyl ester Ethyl ester
  • Aromaticity vs. Saturation : The target compound’s aromatic 1,7-naphthyridine core enables conjugation and planar geometry, whereas the compared derivatives feature saturated or partially saturated rings, reducing electronic delocalization and altering reactivity .
  • Functional Groups : The hydroxyl group in the target compound facilitates strong hydrogen bonding, contrasting with the sulfur or oxo groups in the derivatives, which may engage in weaker dipole-dipole interactions or thiol-based bonding .

Physicochemical Properties

Solubility and Lipophilicity:
  • The hydroxyl group increases polarity and hydrogen-bonding capacity, whereas the sulfanylidene and oxo groups in the derivatives may reduce aqueous solubility but improve lipid membrane permeability .
Stability:
  • Aromatic systems like the target compound are generally more thermally stable than saturated analogs due to resonance stabilization. However, saturated derivatives may exhibit greater conformational flexibility .

Crystallographic and Conformational Analysis

Crystallographic studies of the compared compounds utilized SHELX for structure refinement and ORTEP-3 for molecular visualization . Key findings include:

  • Ring Puckering: The saturated derivatives exhibit non-planar conformations, analyzed using Cremer-Pople puckering coordinates . For example, the decahydro-1,6-naphthyridine derivative adopts a chair-like conformation, while the pyrrolopyridine derivative shows moderate puckering due to partial saturation .
  • Hydrogen Bonding : In the target compound, the hydroxyl group forms intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the planar structure. By contrast, the ethyl derivatives rely on intermolecular interactions (e.g., C–H···S or C–H···O) for crystal packing .
Crystallographic Data (Representative Examples):
Compound Space Group Unit Cell Parameters (Å, °) Key Interactions
This compound* P2₁/c a=8.2, b=10.5, c=12.3, β=95° O–H···N, C=O···H–C
(±)-cis-ethyl 1,6-naphthyridine derivative P-1 a=7.8, b=9.1, c=11.4, α=90° C–H···S, van der Waals
(±)-trans-ethyl pyrrolopyridine derivative C2/c a=14.2, b=8.7, c=15.1, β=105° C–H···O, π-π stacking (weak)

*Hypothetical data inferred from methods in .

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound (±)-cis-ethyl 1,6-naphthyridine (±)-trans-ethyl pyrrolopyridine
Molecular Formula C₁₀H₈N₂O₃ C₁₁H₁₈N₂O₂S C₁₀H₁₅NO₃
Molecular Weight (g/mol) 220.18 266.34 213.23
Hydrogen Bond Donors 1 (-OH) 0 1 (-NH in ring)
Rotatable Bonds 2 (ester + naphthyridine) 3 (ester + saturated ring) 2 (ester + pyrrolidine)

Table 2: Crystallographic Tools and Parameters

Tool/Parameter Application in Studies Reference
SHELX Refinement of crystal structures
ORTEP-3 Molecular visualization and thermal ellipsoids
Cremer-Pople Coordinates Quantification of ring puckering

Biological Activity

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (MHN) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHN, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Overview of this compound

MHN is characterized by its fused pyridine rings and a carboxylate ester group. The compound's structure allows it to interact with various biological macromolecules, influencing biochemical pathways and cellular functions.

Target Interactions

MHN exhibits a range of biological activities by interacting with different targets within the cell. These interactions include:

  • Enzyme Inhibition : MHN has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways and altering enzyme activity.
  • Binding Affinity : The compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.

MHN's biochemical properties are significant in its role in various biochemical reactions:

  • Cell Signaling Modulation : It influences cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
  • Stability and Degradation : The compound's stability over time affects its biological activity; it may degrade, leading to reduced efficacy in long-term applications.

Cellular Effects

Research indicates that MHN can impact various cell types and processes:

  • Gene Expression : It may alter the expression of genes involved in metabolic pathways, which affects overall cellular metabolism and energy production.
  • Dose-Dependent Effects : Studies show that lower doses of MHN have minimal effects, while higher doses significantly alter gene expression and enzyme activity.

Comparative Biological Activity

To contextualize MHN's activity, it is beneficial to compare it with other naphthyridine derivatives:

CompoundBiological ActivityReference
1,5-NaphthyridineAntimicrobial, anticancer
1,8-NaphthyridineAnalgesic, anti-inflammatory
This compoundEnzyme inhibition, potential anticancer properties

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with MHN:

  • Anticancer Activity : Research indicates that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to MHN have shown significant activity against leukemia and solid tumors with IC50 values ranging from 0.03 to 15 μg/mL .
  • Antimicrobial Properties : A study demonstrated that naphthyridine derivatives possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that MHN may also exhibit similar properties due to structural similarities .
  • Neurological Effects : Some derivatives have been explored for their potential in treating neurological disorders like depression and Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydrolysis of esters (e.g., ethyl or methyl esters) under basic conditions. For example, hydrolysis of ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate with 5M NaOH at 20°C for 3 hours yields the carboxylic acid derivative, though yields may vary (30% in this case) due to steric or electronic effects . Ring expansion reactions using pyrrolo[3,4-c]pyridines (e.g., with MeONa/MeOH at 100°C) are also viable, achieving ~70% yield .
  • Key Considerations : Temperature, solvent polarity, and substituent effects (e.g., electron-withdrawing groups like -CF₃) significantly impact reaction efficiency. Optimize base strength and reaction time to minimize side products.

Q. How is crystallographic data for this compound analyzed to confirm molecular structure?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding . For example, SHELXTL (Bruker AXS) resolves positional disorder in the naphthyridine ring, while WinGX integrates data from multiple diffraction experiments to refine anisotropic displacement parameters.
  • Key Considerations : High-resolution data (≤1.0 Å) is critical for resolving tautomeric equilibria (e.g., keto-enol forms of the hydroxy group). Twinning or low-resolution data may require alternative refinement strategies.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) in this compound be resolved?

  • Methodology : Apply Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths . For example, hydrogen bonding between the hydroxy group and carboxylate oxygen may elongate C-O bonds. Use density functional theory (DFT) to compare experimental and computed bond lengths, accounting for crystal packing effects .
  • Case Study : In a related 1,8-naphthyridine derivative, discrepancies in C-N bond lengths (1.32 Å vs. 1.35 Å) were resolved by modeling thermal motion with SHELXL’s RIGU restraints .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like DNA gyrase or topoisomerase IV. Use QSAR models based on substituent electronic parameters (Hammett σ) to predict antimicrobial activity . For example, trifluoromethyl (-CF₃) groups enhance electron-deficient regions, improving interactions with bacterial enzyme active sites.
  • Validation : Compare predicted IC₅₀ values with experimental MIC data for Gram-positive bacteria (e.g., S. aureus). Adjust force fields (e.g., AMBER) to account for solvation effects in the carboxylate moiety.

Q. How does ring puckering in the naphthyridine core affect the compound’s reactivity?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify non-planarity . For example, calculate the puckering amplitude (θ) and phase angle (φ) from SC-XRD data to correlate with nucleophilic substitution rates. A θ > 20° indicates significant puckering, which may sterically hinder reactions at the 2-position.
  • Case Study : In 1,7-naphthyridines, puckering amplitudes >15° reduce regioselectivity in halogenation reactions due to distorted π-orbital overlap .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate
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Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

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